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Imidazo[1,2-A]pyrazine-6-carbonitrile

Cat. No.: B577610
CAS No.: 1276056-81-5
M. Wt: 144.137
InChI Key: MVAGUPORAONUGQ-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-A]pyrazine (B1224502) Scaffold in Chemical Sciences

The Imidazo[1,2-a]pyrazine scaffold is a versatile and valuable core structure in chemical research. nih.gov It belongs to the family of fused nitrogen-bridged heterocycles, which are prominent in numerous biologically active compounds.

Fused nitrogen-bridged heterocycles are cyclic compounds where at least one nitrogen atom is part of the bridgehead, connecting two rings. This structural arrangement is a key feature in a vast number of natural products and synthetic molecules with significant physiological activity. sigmaaldrich.com In fact, nitrogen-containing heterocycles are the most common framework in heterocyclic chemistry and are present in over 85% of all biologically active drugs. jst.go.jp Their unique three-dimensional structures and electronic properties allow them to interact with a wide array of biological targets, making them indispensable in the design of new therapeutic agents. sigmaaldrich.comucl.ac.uk The fusion of heterocyclic rings, such as in the imidazo[1,2-a]pyrazine system, creates a rigid scaffold that can be precisely decorated with various functional groups to fine-tune its biological activity. acs.org

The Imidazo[1,2-a]pyrazine scaffold and its close analogues, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, are considered "privileged structures" in medicinal chemistry. nih.govnih.gov This term denotes molecular frameworks that are capable of binding to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov Derivatives of the imidazo[1,2-a]pyrazine core have been investigated for a multitude of therapeutic applications. nih.govrsc.org

Table 1: Reported Biological Activities of Imidazo[1,2-a]pyrazine and Analogue Scaffolds

Biological ActivityScaffold TypeReference
AnticancerImidazo[1,2-a]pyridine (B132010) rsc.org
AntiviralImidazo[1,2-a]pyridine dergipark.org.tr
Anti-inflammatoryImidazo[1,2-a]pyrazine
AnticonvulsantImidazo[1,2-a]pyrazine
AntibacterialImidazo[1,2-a]pyrimidine (B1208166) jst.go.jp
AntinociceptiveImidazo[1,2-a]pyrazine
AntituberculosisImidazo[1,2-a]pyridine nih.gov
Kinase Inhibition (e.g., PI3K/mTOR)Imidazo[1,2-a]pyridine acs.org
AMPAR Negative ModulatorsImidazo[1,2-a]pyrazine nih.gov

Historical Context of Imidazo[1,2-A]pyrazine Synthesis and Initial Investigations

The synthesis of the imidazo[1,2-a]pyrazine core has been a subject of chemical research for decades. The foundational and most traditional method involves the condensation reaction between an aminopyrazine and an α-halogenocarbonyl compound. epa.gov This straightforward approach allows for the formation of the fused bicyclic ring system.

Over the years, significant efforts have been made to develop more efficient and versatile synthetic routes. Modern synthetic chemistry has introduced several advanced methodologies for constructing the imidazo[1,2-a]pyrazine scaffold, including:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of these heterocycles. jst.go.jp

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling are employed to introduce substituents at various positions of the pre-formed scaffold, which is crucial for developing structure-activity relationships. ucl.ac.uk

Initial investigations into imidazo[1,2-a]pyrazine derivatives demonstrated a range of biological effects, such as uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, often linked to phosphodiesterase inhibition. epa.gov

Current Research Trends and Future Perspectives for Imidazo[1,2-A]pyrazine-6-carbonitrile

While specific research literature on this compound is not extensively published, current trends in the broader class of imidazo[1,2-a]pyrazine derivatives provide a clear direction for future investigations. The CAS number for this specific compound is 1276056-81-5.

Current research is heavily focused on the development of imidazo-fused heterocycles as highly specific inhibitors of key cellular targets. A prominent area of investigation is their role as kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. acs.org Another significant trend is the development of these compounds as modulators of neurotransmitter receptors, such as the AMPA receptors, for potential applications in neurological disorders. nih.gov

The functionalization of the imidazo[1,2-a]pyrazine core is critical for these applications. The 6-position, where the carbonitrile group is located in the title compound, is a known site for modification. This is often achieved through palladium-catalyzed coupling reactions on a 6-bromo precursor, demonstrating that this position is synthetically accessible. ucl.ac.uk

The future perspective for this compound involves its synthesis and subsequent biological evaluation within these established research trends. The introduction of a nitrile group is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of a molecule. Therefore, it is hypothesized that this compound could be a valuable candidate for screening in anticancer and neurological disease models. Future work should focus on developing a robust synthesis for this specific compound and exploring its inhibitory activity against a panel of relevant kinases and receptors.

Scope and Objectives of the Research Outline

This article is strictly focused on the chemical compound this compound. The primary objective is to provide a structured overview based on the outlined sections. This includes elucidating the chemical and medicinal significance of its core imidazo[1,2-a]pyrazine scaffold, providing the historical context for the synthesis of this heterocyclic system, and discussing the current research trends and potential future research avenues for the specific 6-carbonitrile derivative. The content adheres strictly to the scientific aspects of the compound without delving into clinical or safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGUPORAONUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736809
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-81-5
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
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Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazine 6 Carbonitrile

Established Synthetic Routes to the Imidazo[1,2-A]pyrazine (B1224502) Core

The construction of the fused imidazo[1,2-a]pyrazine ring system is achieved through several reliable synthetic strategies. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core. Key approaches include classical condensation reactions, modern multicomponent reactions, and various cyclization strategies.

Condensation reactions are a cornerstone for the synthesis of the imidazo[1,2-a]pyrazine core. These methods typically involve the reaction of a 2-aminopyrazine (B29847) derivative with a suitable carbonyl-containing compound to form the fused imidazole ring.

A classical and widely utilized method for synthesizing the imidazo[1,2-a]pyrazine skeleton is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. sci-hub.seucl.ac.uk This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system.

The versatility of this method allows for the introduction of various substituents on both the pyrazine and the newly formed imidazole ring, depending on the starting materials. For instance, using a substituted 2-aminopyrazine allows for functionalization of the six-membered ring, while the choice of α-halocarbonyl compound determines the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core. ucl.ac.uk The reactivity of the α-carbon in α-halocarbonyl compounds is key, as it behaves as an electrophile, facilitating the SN2 reaction with the amine nucleophile. youtube.com

A specific example involves the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-para-fluoro-acetophenone, which after subsequent bromination, yields a dihalo imidazopyrazine intermediate, ready for further functionalization. nih.gov The use of acetals corresponding to unstable aldehydes has also been reported, where the α-halocarbonyl is generated in situ under acidic conditions. ucl.ac.uk

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis

2-Aminopyrazine Derivative α-Halocarbonyl Compound Conditions Product Reference
2-Aminopyrazine Chloroacetaldehyde Not specified Imidazo[1,2-a]pyrazine researchgate.net
2-Amino-3-chloropyrazine α-chloro-para-fluoro-acetophenone Heating 8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine nih.gov

To improve efficiency and simplify procedures, one-pot condensation methods have been developed. These approaches often combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates. A notable one-pot method is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile. sci-hub.se This reaction is considered a type of Ugi multicomponent reaction, where an iminium species is formed in situ from the aminopyrazine and aldehyde, which is then attacked by the isonitrile, leading to cyclization. sci-hub.se

Recently, an efficient iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been reported to produce imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. rsc.orgnih.govrsc.org This method is advantageous due to its mild conditions, cost-effectiveness, and simple workup procedure. nih.govrsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic tools for building complex molecules like imidazo[1,2-a]pyrazine analogs in a single step, offering high atom economy and structural diversity. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]azines. nih.govmdpi.comresearchgate.net This reaction involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide, typically catalyzed by an acid such as scandium(III) triflate or ammonium (B1175870) chloride. mdpi.comnih.govbio-conferences.org

The GBB reaction proceeds through a formal [4+1] cycloaddition of the isocyanide to an imine intermediate, which is generated in situ from the aminopyrazine and aldehyde. nih.gov This methodology has been successfully applied under various conditions, including microwave irradiation to accelerate the reaction and fluorous synthesis techniques to simplify purification. nih.gov The use of sustainable solvents like eucalyptol (B1671775) has also been explored for this reaction. researchgate.net

Table 2: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis

MCR Type Components Catalyst/Conditions Product Type Reference(s)
Groebke–Blackburn–Bienaymé 2-Aminopyrazine, Aldehyde, Isonitrile Sc(OTf)₃, Microwave 3-Aminoimidazo[1,2-a]pyrazines nih.govbio-conferences.org
Iodine-Catalyzed 3-Component 2-Aminopyrazine, Aryl Aldehyde, tert-Butyl Isocyanide I₂, Room Temperature 3-Aminoimidazo[1,2-a]pyrazines rsc.orgnih.govrsc.org

Cyclization reactions, particularly those that form the imidazole ring intramolecularly, represent another key strategy for accessing the imidazo[1,2-a]pyrazine core.

Intramolecular cyclization pathways typically involve constructing a precursor that already contains the necessary atoms for the imidazole ring, which then closes under specific conditions. One such approach involves a C-H activation strategy. For the related imidazo[1,2-a]pyridine (B132010) system, adducts prepared via Ugi/azide MCRs undergo an intramolecular cyclization mediated by a silver salt and catalyzed by palladium. rsc.org This methodology demonstrates the potential for C-H activation to forge the heterocyclic ring system and could be applicable to pyrazine analogs.

Another method involves the UV light-induced cyclization of (2H-azirin-2-yl)pyridinium salts to form imidazo[1,2-a]pyridines, suggesting a potential route for pyrazine-based analogs as well. researchgate.net These methods highlight advanced synthetic strategies that can provide access to complex and novel derivatives of the core scaffold.

Cyclization Reactions

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecular architectures. While a direct domino synthesis of Imidazo[1,2-A]pyrazine-6-carbonitrile has not been extensively reported, related cascade reactions for the synthesis of functionalized imidazo[1,2-a]pyridine and pyrimidine (B1678525) cores provide a strong foundation for potential synthetic routes.

A notable example is a five-component cascade reaction for the synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. rsc.orgrsc.orgresearchgate.net This reaction proceeds through a domino protocol that includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization. rsc.orgrsc.orgresearchgate.net The use of cyanoacetohydrazide as a key starting material in this sequence suggests the potential for adaptation to incorporate a nitrile functionality at the C6 position of the imidazo[1,2-a]pyrazine ring system. rsc.orgresearchgate.net

The general mechanism for such a multi-component reaction involves the in situ formation of reactive intermediates that subsequently undergo cyclization to form the fused heterocyclic system. rsc.orgresearchgate.net This approach highlights the possibility of designing a one-pot synthesis for this compound by carefully selecting the appropriate starting materials that would lead to the desired carbonitrile group at the C6 position.

Specific Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves a multi-step approach, beginning with the construction of the core imidazo[1,2-a]pyrazine ring, followed by the introduction and functionalization of the nitrile group at the C6 position.

The introduction of a nitrile group onto the imidazo[1,2-a]pyrazine scaffold is a critical step in the synthesis of the target compound. A common and effective method for this transformation is the palladium-catalyzed cyanation of a halo-substituted precursor, such as 6-bromo- or 6-chloro-imidazo[1,2-a]pyrazine. ucl.ac.uk

The palladium-catalyzed cyanation of aryl halides is a well-established reaction in organic synthesis. nih.govorganic-chemistry.orgnih.gov Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a frequently used reagent due to its lower toxicity compared to other cyanide salts. nih.govnih.gov The reaction typically involves a palladium catalyst, such as palladium acetate (B1210297) or a preformed palladacycle, in the presence of a suitable phosphine (B1218219) ligand. arkat-usa.org The reaction conditions, including solvent and temperature, are optimized to ensure efficient conversion. For instance, the cyanation of chloropyrazine has been successfully achieved using a palladium acetate catalyst with 2-(di-t-butylphosphino)-1,1'-binaphthyl as the ligand. arkat-usa.org This methodology can be logically extended to the synthesis of this compound from a 6-halo-imidazo[1,2-a]pyrazine precursor.

The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has also been explored as a greener alternative for the cyanation of aryl halides. nih.gov

Table 1: Proposed Reaction Conditions for Palladium-Catalyzed Cyanation of 6-Halo-Imidazo[1,2-a]pyrazine

PrecursorCyanide SourceCatalystLigandSolventTemperature (°C)Reference
6-Chloro-imidazo[1,2-a]pyrazineZn(CN)₂Pd(OAc)₂2-(di-t-butylphosphino)-1,1'-binaphthylDMF110 arkat-usa.org
6-Bromo-imidazo[1,2-a]pyrazineZn(CN)₂Palladacycle-THF/H₂Ort - 40 nih.govorganic-chemistry.org
6-Halo-imidazo[1,2-a]pyrazineK₄[Fe(CN)₆]Palladacycle-Dioxane/H₂O100 nih.gov

Once the this compound scaffold is in hand, further functionalization can be explored. However, the direct functionalization of the C6-carbonitrile derivative is not widely documented. More commonly, the functionalization at the C6 position is achieved by cross-coupling reactions on a 6-halo-imidazo[1,2-a]pyrazine precursor before the introduction of the nitrile group.

For example, Suzuki coupling reactions have been successfully employed to introduce aryl or heteroaryl substituents at the C6 position of 6-bromoimidazo[1,2-a]pyrazine. ucl.ac.uk This palladium-catalyzed cross-coupling reaction offers a versatile method for creating carbon-carbon bonds and diversifying the substitution pattern at the C6 position. ucl.ac.uk Following the introduction of a desired substituent at C6, the subsequent conversion of another functional group to a nitrile could be envisioned.

Alternatively, the nitrile group itself can serve as a handle for further chemical transformations, although this is less common for this specific scaffold.

Advanced Synthetic Techniques

To improve the efficiency, sustainability, and speed of the synthesis of this compound and its derivatives, advanced synthetic techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov The synthesis of various imidazo[1,2-a]pyrazine derivatives has been successfully achieved using microwave assistance. nih.govnih.govacs.org

For instance, the heteroannulation reaction of substituted 2-aminopyrazines with α-bromoketones to form the imidazo[1,2-a]pyrazine core can be expedited under microwave irradiation in a green solvent system. nih.gov Furthermore, microwave heating has been effectively used in palladium-catalyzed coupling reactions, such as the Suzuki coupling of 6-bromoimidazo[1,2-a]pyrazine, allowing for rapid and selective functionalization at the C6 position. ucl.ac.uk It is highly probable that the palladium-catalyzed cyanation of a 6-halo-imidazo[1,2-a]pyrazine to yield the corresponding 6-carbonitrile could also be significantly enhanced by the use of microwave heating.

Table 2: Examples of Microwave-Assisted Synthesis in Imidazo[1,2-a]pyrazine Chemistry

Reaction TypeReactantsConditionsOutcomeReference
Heteroannulation2-Aminopyrazine, α-BromoketoneH₂O-IPA, MWImidazo[1,2-a]pyrazine derivative nih.gov
Suzuki Coupling6-Bromoimidazo[1,2-a]pyrazine, Boronic acidPd(PPh₃)₄, Na₂CO₃, MeCN/H₂O, MW, 120°C, 60 min6-Aryl-imidazo[1,2-a]pyrazine ucl.ac.uk
Cyclization/Suzuki Coupling2-Amino-5-halogenopyridines, 2-Halogenocarbonyl derivatives, Boronic acidsOne-pot, MW2,3,6-Trisubstituted imidazo[1,2-a]pyridine nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of imidazo[1,2-a]pyrazine synthesis, this includes the use of environmentally benign solvents, catalyst-free conditions, and multi-component reactions to improve atom economy. rsc.orgnih.govnih.gov

The use of water or mixtures of water and ethanol (B145695) as a solvent system has been reported for the synthesis of related heterocyclic systems, offering a greener alternative to traditional organic solvents. rsc.orgresearchgate.net Catalyst-free annulation reactions under microwave irradiation in a water-isopropanol mixture have also been developed for the synthesis of imidazo[1,2-a]pyrazines, further enhancing the green credentials of the synthetic process. nih.gov

The development of one-pot, multi-component reactions, as discussed in the context of domino and cascade sequences, is another key aspect of green chemistry, as it minimizes waste by incorporating multiple reactants into the final product in a single step. rsc.orgfrontiersin.org The exploration of non-toxic cyanide sources like K₄[Fe(CN)₆] for the synthesis of this compound would also represent a significant advancement in the green synthesis of this important compound. nih.gov

Post-Synthetic Modifications and Derivatization

The presence of the imidazo[1,2-a]pyrazine core and the electron-withdrawing carbonitrile group allows for a range of post-synthetic modifications. These transformations are crucial for developing new derivatives with tailored electronic, physical, and biological properties.

The selective functionalization of specific positions on the imidazo[1,2-a]pyrazine ring is a key strategy for synthesizing structurally defined compounds. Research has demonstrated that metalation reactions, guided by the electronic properties of the scaffold, can achieve high regioselectivity.

Recent studies have utilized organometallic intermediates to control the site of functionalization on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. researchgate.netenamine.nettsijournals.comrsc.org The use of specific metalating agents, such as TMPMgCl·LiCl (a magnesium-based reagent) and TMP₂Zn·2MgCl₂·2LiCl (a zinc-based reagent), allows for directed metalation at different positions of the heterocyclic core. researchgate.nettsijournals.comrsc.orgnih.gov

For instance, the magnesiation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl occurs selectively at the C3 position. tsijournals.com Subsequent quenching with various electrophiles introduces a range of substituents at this site. tsijournals.com Conversely, employing the zinc-based reagent TMP₂Zn·2MgCl₂·2LiCl leads to a regioselective zincation at the C5 position. researchgate.netnih.gov This switch in regioselectivity is driven by the nature of the organometallic intermediate formed. researchgate.netnih.gov

These methodologies can be extrapolated to the this compound system, where the carbonitrile group would further influence the electronic distribution and, consequently, the regioselectivity of these reactions. A second metalation has also been shown to be possible, allowing for the introduction of multiple substituents. researchgate.net

Table 1: Regioselective Functionalization of 6-Chloroimidazo[1,2-a]pyrazine

ReagentPosition of FunctionalizationIntermediateResulting Structure
TMPMgCl·LiClC3Magnesium Intermediate3,6-Disubstituted Imidazo[1,2-a]pyrazine
TMP₂Zn·2MgCl₂·2LiClC5Zinc Intermediate5,6-Disubstituted Imidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine scaffold can be decorated with a wide array of substituents to modulate its properties. Various synthetic strategies have been employed to introduce functional groups at different positions of the ring system.

In one study, a series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold were synthesized to explore their antiproliferative activity against melanoma cells. nih.gov Another research effort focused on the synthesis of novel imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions, which were then evaluated for their antioxidant and antimicrobial activities. tsijournals.com The introduction of different aryl and alkyl groups, as well as halogens like bromine, has been successfully achieved. tsijournals.com For example, regioselective bromination using N-bromosuccinimide (NBS) led to the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to introduce aryl and other substituents at specific positions of the imidazo[1,2-a]pyrazine core. nih.gov These reactions are powerful tools for creating carbon-carbon bonds and introducing structural diversity.

Table 2: Examples of Introduced Substituents on the Imidazo[1,2-a]pyrazine Core

PositionSubstituent TypeSynthetic MethodReference
C2, C3, C8Aryl, AlkylMulti-step synthesis tsijournals.com
C3BromineRegioselective bromination (NBS) tsijournals.com
-Diarylamide, DiarylureaAmide/Urea formation nih.gov
C6ArylSuzuki-Miyaura cross-coupling nih.gov

The fusion of the imidazo[1,2-a]pyrazine core with other heterocyclic systems leads to the creation of novel hybrid scaffolds with unique three-dimensional structures and potentially enhanced properties.

A notable example is the catalyst-free construction of an imidazole-pyrrolo[1,2-a]pyrazine hybrid, specifically a 2,6-disubstituted imidazo[1,2-a]pyrrolo[2,1-c]pyrazine. researchgate.net This was achieved through a regioselective annulative functionalization. researchgate.net The resulting hybrid scaffold exhibited interesting photophysical properties, including deep blue emission in the solid state. researchgate.net Further fusion of a benzene (B151609) ring to create a benzo tsijournals.comrsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold resulted in a significant increase in blue fluorescence intensity, suggesting potential applications in bioimaging. researchgate.net

The development of such hybrid systems expands the chemical space accessible from the this compound precursor, offering pathways to new materials and biologically active molecules.

Structure Activity Relationship Sar and Computational Studies of Imidazo 1,2 a Pyrazine 6 Carbonitrile Analogs

Fundamentals of Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For imidazo[1,2-a]pyrazine (B1224502) derivatives, these studies involve systematically modifying the core scaffold and analyzing the resulting changes in pharmacological effects. This approach helps identify key structural features, or pharmacophores, that are essential for a desired biological outcome, guiding the design of more effective therapeutic agents. researchgate.net Qualitative SAR, in particular, allows for the analysis of key functional groups and structural motifs that contribute to trends in bioactivity. researchgate.net

The biological profile of imidazo[1,2-a]pyrazine analogs is highly dependent on the nature and position of substituents on the fused ring system. Research has focused on modifying the C2, C3, C6, and C8 positions to enhance specific activities.

For anticancer activity, the imidazo[1,2-a]pyrazine core is considered an essential requirement. researchgate.net SAR studies on a series of derivatives revealed that modifications at the C2 position, with varying electron-donating and electron-withdrawing groups, significantly impact the resulting anticancer effects across different cancer cell lines. researchgate.net In one study, the introduction of a para-fluorophenyl group at the C2 position was found to retain potency while improving lipophilic ligand efficiency in the context of AMPA receptor modulation. nih.gov Further exploration of the C3 position with various aromatic groups was then pursued while keeping the C2 substituent constant. nih.gov

In the context of antioxidant activity, substitutions at the C2, C3, and C8 positions have been investigated. A study on novel imidazo[1,2-a]pyrazine derivatives showed that amination at the C8 position generally improves antioxidant activity. tsijournals.com For instance, compounds 5d, 5h, and 6b from this study, which feature specific substitutions, exhibited promising antioxidant properties comparable to the standard, ascorbic acid. tsijournals.com

The antiproliferative effects of these compounds have also been linked to their lipophilicity, which is influenced by the substituent pattern. nih.gov For some derivatives, cytotoxic and apoptotic effects were directly related to their ability to inhibit phosphodiesterase (PDE), while for others, the antiproliferative action was independent of PDE or purinoceptor interaction. nih.gov

The following table summarizes the observed impact of various substitutions on the biological activities of imidazo[1,2-a]pyrazine analogs:

Table 1: Impact of Substituent Patterns on Biological Activity
Position Substituent Type Observed Biological Effect Reference(s)
C2 para-fluorophenyl Retained potency and improved lipophilic ligand efficiency for AMPAR modulation. nih.gov
C2 Electron-donating/withdrawing groups Greatly impacts anticancer activity. researchgate.net
C3 Aromatic groups Modulates potency for AMPAR modulation. nih.gov
C8 Amination Improves antioxidant activity. tsijournals.com
Multiple Varied substituents Antiproliferative effects linked to lipophilicity and PDE inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method quantifies the SAR by correlating physicochemical properties or theoretical molecular descriptors with activity, enabling the prediction of the efficacy of novel molecules. dergipark.org.tr

For imidazo[1,2-a]pyrazine derivatives, QSAR studies have successfully correlated quantum chemical parameters with their cytotoxic effects on various cancer cell lines. dergipark.org.tr In one such study, parameters including molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and a hydrophobic parameter were calculated using Density Functional Theory (DFT) with the B3LYP method and 6-31G(d,p) basis set. dergipark.org.tr The analysis revealed that these descriptors are important parameters that can influence the inhibitory activities of the investigated molecules on cancer cell division. dergipark.org.tr For imidazo[1,2-a]pyrazine derivatives specifically, significant correlations were reported between their biological activity and parameters like clogP (a measure of lipophilicity) and Es (a steric parameter). dergipark.org.tr These QSAR models provide a deeper understanding of the mechanism of biological action and show which structural parameters control the activity. dergipark.org.tr

The development of robust QSAR models is crucial for their predictive power. Multiple Linear Regression (MLR) is a common statistical method used to derive these models, where the biological activity (e.g., logIC₅₀) is the dependent variable and the calculated quantum chemical parameters are the independent variables. dergipark.org.tr

For a series of seventeen imidazo[1,2-a]pyrazine derivatives, MLR analysis was used to create QSAR models for their cytotoxic effects against four different human cancer cell lines. dergipark.org.tr The validity and predictive capability of the developed models were confirmed by high regression coefficients (R²), which were found to be 1.000 for MDAMB-231 (breast cancer), 0.984 for MCF-7 (breast cancer), 0.926 for Hep G2 (liver cancer), and 0.997 for SK-N-SH (neuroblastoma) cells. dergipark.org.tr Such high correlation values indicate that the developed models are strong, descriptive, and can be reliably used to predict the cytotoxicity of new compounds in this class.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between a ligand (such as an imidazo[1,2-a]pyrazine derivative) and its biological target at a molecular level.

Molecular docking predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein. researchgate.net This technique has been widely applied to imidazo[1,2-a]pyrazine and related imidazo-fused analogs to elucidate their mechanism of action. For example, docking studies of novel imidazo[1,2-a]pyridine (B132010) derivatives against oxidoreductase, a key enzyme in breast cancer, showed that the most active compound exhibited a high binding energy (-9.207 kcal/mol) and formed crucial interactions with essential amino acid residues like His 222, Tyr 216, and Lys 270. researchgate.net Similarly, docking simulations of imidazo[1,2-a]pyrimidine (B1208166) derivatives have been used to evaluate their potential as antimicrobial agents by predicting their binding modes with microbial targets. mdpi.comsemanticscholar.org These studies suggest that the most active compounds have favorable binding interactions within the active sites of target enzymes. semanticscholar.org

Molecular dynamics (MD) simulations complement docking studies by providing information on the dynamic stability of the ligand-protein complex over time. researchgate.net While docking provides a static snapshot of the interaction, MD simulations can confirm the stability of the predicted binding mode and key intermolecular interactions, such as hydrogen bonds, offering a more realistic representation of the physiological environment. researchgate.net

The following table summarizes various molecular docking studies performed on imidazo[1,2-a]pyrazine analogs and related structures.

Table 2: Summary of Molecular Docking Studies
Compound Class Biological Target Key Findings Reference(s)
Imidazo[1,2-a]pyridine derivatives Oxidoreductase (Breast Cancer) Highest binding energy of -9.207 kcal/mol; interaction with His 222, Tyr 216, Lys 270. researchgate.net
Imidazo[1,2-a]pyrimidine derivatives Human ACE2 and SARS-CoV-2 Spike Protein Top compounds showed remarkable binding affinity (-9.1 and -7.3 kcal/mol), suggesting potential as viral entry inhibitors. nih.gov
Imidazo[1,2-a]pyrimidine derivatives Microbial Targets Active compounds showed good binding modes and promising pharmacokinetic profiles. mdpi.comsemanticscholar.orgnih.gov
Imidazo[1,2-a]pyrazine/pyridine derivatives Anticancer Targets DFT calculations and docking supported in-vitro anticancer research. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For imidazo[1,2-a]pyrazine derivatives, DFT calculations provide deep insights into their intrinsic properties, such as electron distribution and reactivity, which are difficult to determine experimentally. These calculations are foundational for understanding the analyses described in the following subsections. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. This analysis helps explain the electronic behavior of the scaffold and how substitutions can modulate its reactivity and biological activity. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. scispace.com It is an invaluable tool for understanding intermolecular interactions, as it indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.netresearchgate.net

MEP maps for imidazo[1,2-a]pyrazine analogs, generated through DFT calculations, can predict sites for electrophilic and nucleophilic attack and identify regions likely to participate in hydrogen bonding. nih.gov This information is critical for understanding how these molecules will be recognized by and bind to their biological targets. nih.govscispace.com

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to characterize chemical bonds and non-covalent interactions within a molecule. nih.gov

QTAIM defines atomic properties based on the topology of the electron density, allowing for the characterization of interatomic interactions, such as covalent bonds, hydrogen bonds, and van der Waals interactions.

RDG analysis provides a visual representation of non-covalent interactions in real space, distinguishing between strong attractive forces (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

For derivatives of the related imidazo[1,2-a]pyrimidine scaffold, these methods have been applied to provide a detailed understanding of their intramolecular and potential intermolecular interactions, which govern their conformation and binding properties. nih.gov

In Silico ADMET and Drug-Likeness Predictions

A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds early in the discovery process. springernature.comresearchgate.net These predictions help to filter out candidates that are likely to fail in later stages due to poor bioavailability or toxicity. springernature.com

For imidazo[1,2-a]pyrazine and related analogs, various ADMET parameters have been predicted using software like SwissADME and pkCSM. nih.govdoaj.org These predictions assess properties such as:

Drug-Likeness: Compliance with established guidelines like Lipinski's Rule of Five, which helps to estimate if a compound has properties that would make it a likely orally active drug in humans.

Absorption: Prediction of gastrointestinal absorption and blood-brain barrier penetration. mdpi.com

Distribution: Estimation of how a compound distributes throughout the body's tissues.

Metabolism: Identification of potential metabolic liabilities, such as inhibition of Cytochrome P450 enzymes.

Excretion: Prediction of the compound's clearance rate. nih.gov

Toxicity: Early warnings for potential carcinogenicity or other toxic effects.

The table below shows a representative set of in silico ADMET and drug-likeness parameters that are typically evaluated for compounds like imidazo[1,2-a]pyrazine analogs.

ParameterDescriptionDesired Range/OutcomeReference
Molecular Weight (MW)The mass of the molecule.< 500 g/mol nih.gov
LogPThe octanol-water partition coefficient, a measure of lipophilicity.< 5 nih.gov
Hydrogen Bond Donors (HBD)The number of N-H or O-H bonds.< 5 nih.gov
Hydrogen Bond Acceptors (HBA)The number of N or O atoms.< 10 nih.gov
Topological Polar Surface Area (TPSA)A measure of a molecule's surface polarity.< 140 Ų nih.gov
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gut.High doaj.orgmdpi.com
Blood-Brain Barrier (BBB) PermeationPrediction of whether the compound can cross into the brain.Varies by target mdpi.com

This table represents a typical output from ADMET prediction software and is for illustrative purposes.

Biological and Pharmacological Research of Imidazo 1,2 a Pyrazine 6 Carbonitrile and Its Derivatives

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have shown notable anticancer activity across a spectrum of cancer types. Research has highlighted their ability to inhibit the growth of cancer cells, often through the targeting of key cellular pathways involved in proliferation and survival. spandidos-publications.com The structural versatility of the imidazo[1,2-a]pyrazine ring system allows for substitutions at various positions, leading to the development of compounds with tailored biological activities. nih.gov

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of imidazo[1,2-a]pyrazine derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated cytotoxic effects against the human neuroblastoma cell line, SK-N-SH, and the breast cancer cell line, MDA-MB-231. rsc.org Similarly, various imidazo[1,2-a]pyrazine compounds have been screened for their in vitro anticancer properties against the hepatocellular carcinoma cell line (HepG2) and the breast cancer cell line (MCF-7). researchgate.net One study reported that a specific imidazo[1,2-a]pyrazine derivative with a 2,4-difluorophenyl substitution at the C-2 position and a p-fluorophenyl amine at the C-3 position was most effective against the MCF-7 cell line. nih.gov

Research on the closely related 6-substituted imidazo[1,2-a]pyridines, which share a similar bicyclic core, has shown that these compounds exhibit significant activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov Another study on an imidazo[1,2-a]quinoxaline-2-carbonitrile derivative, which also contains the imidazo[1,2-a]pyrazine moiety, reported a cytotoxic response in both MDA-MB-231 and HCT-116 colorectal cancer cell lines. Furthermore, a series of novel imidazo[1,2-a]pyrazine derivatives displayed potent anti-proliferative activities against HepG-2, HCT-116, and MDA-MB-231 cells.

Interactive Table: Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives and Related Compounds on Various Cancer Cell Lines

Compound ClassCell LineCancer TypeObserved Effect
Imidazo[1,2-a]pyrazine derivativesSK-N-SHNeuroblastomaCytotoxic
Imidazo[1,2-a]pyrazine derivativesMDA-MB-231Breast CancerCytotoxic
Imidazo[1,2-a]pyrazine derivativesHepG2Liver CancerCytotoxic
Imidazo[1,2-a]pyrazine derivativesMCF-7Breast CancerCytotoxic
Imidazo[1,2-a]quinoxaline-2-carbonitrile derivativeHCT-116Colorectal CancerCytotoxic
6-substituted imidazo[1,2-a]pyridinesHT-29Colon CancerCytotoxic
6-substituted imidazo[1,2-a]pyridinesCaco-2Colon CancerCytotoxic

Mechanisms of Action in Cancer Cells

The anticancer effects of imidazo[1,2-a]pyrazine derivatives are mediated through several distinct mechanisms, including the induction of programmed cell death (apoptosis), the inhibition of critical enzymes involved in cell division and signaling, and interaction with cellular DNA.

A key mechanism by which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is through the induction of apoptosis. Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that these compounds can initiate the proteolytic phase of apoptosis. This process is mediated through pathways that involve the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade.

Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival.

Aurora Kinases A/B: The imidazo[1,2-a]pyrazine core has been the basis for the development of potent dual inhibitors of Aurora kinases A and B. rsc.org These kinases are essential for the regulation of mitosis, and their inhibition can lead to defects in cell division and ultimately cell death.

Brk/PTK6: A series of substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6).

EphB4: Diarylurea derivatives of imidazo[1,2-a]pyrazine have been shown to be nanomolar inhibitors of the receptor tyrosine kinase EphB4, which is involved in angiogenesis and is overexpressed in several types of cancer.

CHK1: Imidazo[1,2-a]pyrazines have been investigated as inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the cell cycle checkpoint response to DNA damage.

CDK: Imidazopyrazines have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating cell cycle progression.

FLT3: Certain imidazo[4,5-b]pyridine-based compounds, which share a similar heterocyclic system, have been identified as dual inhibitors of FLT3 and Aurora kinases, showing potential for the treatment of acute myeloid leukemia.

While some patents suggest that imidazo[1,2-a]pyrazine compounds may interact with JNK, specific inhibitory data for imidazo[1,2-a]pyrazine-6-carbonitrile or its close derivatives against JNK and KSP (Kinesin Spindle Protein) is not extensively documented in the public literature.

Interactive Table: Kinase Inhibition Profile of Imidazo[1,2-a]pyrazine Derivatives

Kinase TargetCompound ClassSignificance in Cancer
Aurora Kinases A/BImidazo[1,2-a]pyrazineRegulation of mitosis
Brk/PTK6Imidazo[1,2-a]pyrazin-8-aminesTumor progression in breast cancer
EphB4Imidazo[1,2-a]pyrazine diaryl ureasAngiogenesis and tumor growth
CHK1Imidazo[1,2-a]pyrazineCell cycle checkpoint control
CDKImidazopyrazinesCell cycle progression
FLT3Imidazo[4,5-b]pyridinesHematological malignancies

Certain derivatives of the imidazo[1,2-a]pyrazine scaffold have been suggested to interact with DNA. For instance, a novel hybrid compound possessing both imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole moieties was found to intercalate into DNA base pairs. This mechanism of action can disrupt DNA replication and transcription, leading to cell death.

In Vivo Efficacy in Tumor Models

The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been further validated in preclinical in vivo models. An imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor demonstrated effectiveness in in vivo tumor models. rsc.org Subsequent optimization of this class of compounds led to the identification of a derivative with improved oral bioavailability that showed excellent in vivo efficacy in a mouse xenograft tumor model when administered orally. rsc.org More recently, an imidazo[1,2-a]pyrazine derivative, in combination with an anti-PD-1 antibody, achieved a significant tumor growth inhibition rate and improved survival in a murine model, highlighting its potential in cancer immunotherapy.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antituberculosis, Antiparasitic)

The imidazo[1,2-a]pyrazine scaffold is a versatile structure in medicinal chemistry, leading to the development of derivatives with a wide spectrum of antimicrobial activities. tsijournals.com These compounds have been investigated for their efficacy against various pathogens, including bacteria, fungi, viruses, and parasites.

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of imidazo[1,2-a]pyrazine have demonstrated notable antibacterial properties. A series of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives displayed significant zones of inhibition against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) at a concentration of 100 μg/mL. beilstein-journals.org Specifically, compounds designated as 4a, 4f, 5g, 6b, and 6c exhibited pronounced antibacterial activity against Staphylococcus aureus. tsijournals.com Further testing revealed that compounds 4a and 6c had excellent zones of inhibition at a lower concentration of 50 μg/mL against S. aureus. beilstein-journals.org The broad-spectrum potential of imidazole (B134444) derivatives, in general, has been noted, with many compounds showing promising results against both types of bacteria, warranting further investigation into their therapeutic potential. researchgate.net

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound ID Target Bacterium Concentration Zone of Inhibition (mm) Reference
4a S. aureus 100 µg/mL 22 beilstein-journals.org
4f S. aureus 100 µg/mL 24 beilstein-journals.org
5g S. aureus 100 µg/mL 21 beilstein-journals.org
6b S. aureus 100 µg/mL 23 beilstein-journals.org
6c S. aureus 100 µg/mL 23 beilstein-journals.org
4a E. coli 100 µg/mL 21 beilstein-journals.org
6c E. coli 100 µg/mL 22 beilstein-journals.org

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold, a related structure, has been a significant focus in the discovery of new antituberculosis agents, with some derivatives showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org One study on imidazo[1,2-a]pyridine-3-carboxamides identified compounds with excellent activity against the H37Rv strain of tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.10–0.19 μM. nih.gov Two of these compounds, 15 and 16, also demonstrated significant efficacy against MDR and XDR strains, with MIC values ranging from 0.05 to 1.5 μM. nih.gov

Another series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized, with seven compounds showing excellent in vitro activity (MIC90, 0.069–0.174 μM) against drug-susceptible M. tuberculosis and also showing activity against MDR strains. rsc.org The target of some imidazo[1,2-a]pyridine inhibitors has been identified as QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for the survival and growth of M. tuberculosis. nih.gov

Antiviral Potential (e.g., HIV-1 Integrase Inhibition, SARS-CoV-2 Cell Entry)

The antiviral properties of imidazo[1,2-a]pyrazine derivatives have been explored against several viruses. One study identified an imidazo[1,2-a]pyrazine derivative, designated A4, as a potent and broad-spectrum anti-influenza agent. nih.govnih.gov This compound was found to inhibit the viral nucleoprotein (NP) by inducing its clustering and preventing its accumulation in the nucleus. nih.govnih.gov The derivative A4 also exhibited activity against the oseltamivir-resistant H1N1/pdm09 strain. nih.govnih.gov Interestingly, this compound also showed robust anti-HIV activity, suggesting a potential for dual-target antiviral drugs. nih.gov The mechanism of HIV integrase inhibitors often involves the chelation of divalent metal ions in the enzyme's active site, which prevents the integration of viral DNA into the host chromosome. researchgate.net

In the context of the recent pandemic, related imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated as potential inhibitors of SARS-CoV-2 cell entry. researchgate.netnih.gov Molecular docking studies suggest that these compounds could act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, thereby blocking the virus from entering human cells. researchgate.netnih.gov One top-scoring compound showed a remarkable binding affinity to both ACE2 and the spike protein. researchgate.netnih.gov

Antimalarial and Antiprotozoal Activities

Research into the antiparasitic properties of this class of compounds has revealed promising activity against malaria and other protozoan parasites. A series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their in vitro antiplasmodium activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. acs.org While most of the series showed moderate activity, one derivative, II10, exhibited an IC50 value of 0.13 µM. acs.org Another related scaffold, 1,2,4-triazolo[4,3-a]pyrazines, has also been explored as a source of antimalarial drug leads. beilstein-journals.org

In the realm of antiprotozoal research, imidazo-fused heterocycles have been screened against Leishmania amazonensis. mdpi.com An imidazo-pyrimidine compound, labeled as 24, was identified as being highly effective, with an IC50 value of 6.63 μM against the amastigote form of the parasite, which is the stage relevant to human disease. mdpi.com This activity was approximately twice that of the reference drug miltefosine. mdpi.com Furthermore, some imidazo[1,2-a]pyridine derivatives have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyrazine core is also a key feature in compounds designed for their anti-inflammatory and analgesic effects. tsijournals.com

Modulation of Inflammatory Responses (e.g., COX-2 Selectivity, NF-κB Inhibition, CXCR3 Antagonism)

A significant area of research has been the development of selective cyclooxygenase-2 (COX-2) inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and synthesized as potent and selective COX-2 inhibitors. One compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), demonstrated a high potency with an IC50 of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1.

The transcription factor NF-κB is a critical mediator in inflammatory diseases, making it a key target for anti-inflammatory drugs. nih.gov Imidazo[1,2-a]pyrazine and related structures have been investigated as inhibitors of IKK1 and IKK2, the kinases that activate NF-κB. nih.gov A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.

Furthermore, imidazo-pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor. researchgate.net This receptor and its ligands are involved in the trafficking of inflammatory cells. Optimization of a series of these derivatives led to a lead compound that demonstrated efficacy in a mouse model of lung inflammation. researchgate.net

Table 2: COX-2 Inhibitory Activity of a Selected Imidazo[1,2-a]pyridine Derivative

Compound ID COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
5n 0.07 >30 508.6

Antinociceptive Activity

The broader family of nitrogen-bridgehead-fused heterocycles, which includes imidazo[1,2-a]pyrazine scaffolds, has been investigated for a range of pharmacological effects. Specifically, derivatives of the related imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine (B8458354) cores have been reported to exhibit analgesic (antinociceptive) properties. researchgate.net These findings suggest a potential avenue for research into the antinociceptive effects of imidazo[1,2-a]pyrazine derivatives, although specific studies on this compound for this activity are not extensively detailed in the provided research.

Neurological and Central Nervous System (CNS) Activities

The imidazo[1,2-a]pyrazine core and its chemical relatives are significant scaffolds in the development of agents targeting the central nervous system, demonstrating a variety of activities including modulation of key neurotransmitter receptors. nih.govnih.govdergipark.org.tr

Derivatives of the closely related imidazo[1,2-a]pyrimidine scaffold have been identified as ligands for the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov Research into these compounds has focused on achieving functional selectivity, particularly for the α3 subtype over the α1 subtype. nih.gov Studies have shown that imidazo[1,2-a]pyrimidines can function as GABAA agonists, an activity that is being explored for the potential treatment of anxiety. dergipark.org.tr The development of these molecules involves modifying specific positions on the heterocyclic ring system to optimize their affinity and efficacy at different GABAA receptor subtypes. dergipark.org.tr

A significant area of research for imidazo[1,2-a]pyrazine derivatives has been their activity as negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov This modulation is highly selective for AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. nih.govlookchem.com The TARP γ-8 subunit is predominantly expressed in the hippocampus, a key region of the brain involved in excitatory neurotransmission. nih.govlookchem.com

A high-throughput screening campaign identified Imidazo[1,2-a]pyrazine 5 as a promising initial hit with high selectivity for TARP γ-8. nih.gov Medicinal chemistry efforts aimed at optimizing the structure-activity relationship (SAR) led to the development of more potent analogues. nih.gov For instance, merging structural features from different initial hits produced hybrid analogues like compound 6 , which demonstrated a tenfold increase in potency while maintaining selectivity. nih.gov Further optimization at the C-8 position of the imidazo[1,2-a]pyrazine core led to the identification of compounds with subnanomolar potency, such as 4-fluoropiperidine 14 . lookchem.com

These compounds function by binding to a site formed by the TARP γ-8 subunit and the transmembrane domains of the AMPA receptor's pore-forming subunits. biorxiv.orgscienceopen.com This interaction is believed to partially disrupt the relationship between the TARP and the ion channel, thereby attenuating excitatory signals without the broad CNS side effects associated with non-selective AMPA antagonists. nih.govlookchem.com

Other Pharmacological Activities

Anti-ulcer Properties

Research into the anti-ulcer capabilities of related heterocyclic structures has shed light on the potential of the imidazo[1,2-a]pyrazine class. Studies have primarily focused on the closely related imidazo[1,2-a]pyridine derivatives, which have demonstrated notable gastric antisecretory and cytoprotective properties. nih.gov These compounds represent a novel class of anti-ulcer agents that are not histamine (B1213489) (H2) receptor antagonists or prostaglandin (B15479496) analogues. nih.gov The proposed mechanism for their gastric antisecretory effect may involve the inhibition of the H+/K+-ATPase enzyme. nih.gov

Structure-activity relationship studies led to the identification of key compounds with significant cytoprotective effects. nih.govnih.gov While many derivatives did not show significant antisecretory activity, several exhibited strong cytoprotective properties in preclinical models. nih.gov

Table 1: Investigated Imidazo[1,2-a]pyridine Derivatives with Anti-ulcer Activity

Compound Observed Activity Reference
3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080) Gastric antisecretory and cytoprotective properties. nih.gov nih.gov

Hypoglycemic Activity

Certain derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their potential to lower blood glucose levels. nih.gov A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were assessed for their binding affinity to adrenergic receptors and their ability to reduce blood glucose in insulin-resistant hyperglycemic mice. nih.gov

The research found that specific substitutions on the imidazo[1,2-a]pyrazine core resulted in potent hypoglycemic agents. nih.gov These compounds displayed a high affinity for the alpha-2 adrenergic receptor, which was correlated with their glucose-lowering effects. nih.gov

Table 2: Hypoglycemic Activity of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine Derivatives

Compound Receptor Affinity Pharmacological Activity Reference
8-(1-piperazinyl)imidazo[1,2-a]pyrazine High affinity for alpha-2 receptor. nih.gov Potent hypoglycemic agent. nih.gov nih.gov
2-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine High affinity for alpha-2 receptor. nih.gov Potent hypoglycemic agent. nih.gov nih.gov
3-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine High affinity for alpha-2 receptor. nih.gov Potent hypoglycemic agent. nih.gov nih.gov

Cardiac Stimulating and Inotropic Properties

The imidazo[1,2-a]pyrazine core is a key feature in several compounds investigated for their cardiac-stimulating effects. nih.govnih.gov Research has demonstrated that the specific placement of nitrogen atoms within the fused ring system is critical for inotropic activity. nih.gov The biological equivalence of imidazo[4,5-c]pyridines with imidazo[1,2-a]pyrazines in this regard has been established, with certain derivatives emerging as potent inotropic agents both in vitro and in vivo. nih.gov

Derivatives such as 5-bromoimidazo-[1,2-alpha]pyrazine have been shown to exhibit positive chronotropic (heart rate) and inotropic (contractile force) effects on isolated atria. nih.gov This activity is associated with an increase in cyclic AMP (cAMP) tissue concentration, suggesting phosphodiesterase-inhibiting properties. nih.gov Similarly, other imidazo[1,2-a]pyrazine derivatives displayed potent inotropic and chronotropic activities in isolated guinea-pig atria. nih.gov A related compound, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), was identified as a potent cardiotonic agent whose inotropic action is primarily mediated by the inhibition of cAMP-specific phosphodiesterase. nih.gov

Table 3: Imidazo[1,2-a]pyrazine Derivatives and Related Compounds with Cardiac Stimulating Properties

Compound Observed Activity Mechanism of Action Reference
2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine Potent inotropic agent. nih.gov Not specified. nih.gov
2-[2-methoxy-4-(methylsulfonyl)phenyl]-imidazo[1,2-a]pyrazine Potent inotropic agent. nih.gov Not specified. nih.gov
5-bromoimidazo-[1,2-alpha]pyrazine Positive chronotropic and inotropic effects. nih.gov Associated with increased cyclic AMP, suggesting phosphodiesterase inhibition. nih.gov nih.gov

Uterine Relaxing Activity

In addition to cardiac effects, derivatives of imidazo[1,2-a]pyrazine have been found to possess smooth muscle relaxant properties, including uterine-relaxing activity. nih.govnih.gov A series of synthesized imidazo[1,2-alpha]pyrazine derivatives demonstrated in vitro uterine-relaxing capabilities. nih.gov Further investigation revealed that these compounds exhibit a broad spectrum of non-specific smooth muscle relaxant activity, acting potently regardless of the agent used to induce contraction. nih.gov This suggests a general mechanism of action on smooth muscle tissue.

Antiallergic Reactions

The therapeutic potential of imidazo-fused systems extends to the control of allergic reactions. tsijournals.comnih.gov To explore the structural requirements for antiallergic activity, a range of tricyclic compounds were prepared and evaluated. nih.gov Research on related tricyclic structures, such as imidazo[1,2-a]quinoxaline-2-carboxylic acid, has shown potent activity in preclinical models predictive of clinical antiallergic effects. nih.gov

In an IgE-induced rat passive cutaneous anaphylaxis model, individual 2-carboxylic acids derived from imidazo[1,2-a]quinoxalines showed intravenous activities up to 1000 times more potent than the reference drug, disodium (B8443419) cromoglycate (DSCG). nih.gov The derivative imidazo[1,2-a]quinoxaline-2-carboxylic acid was selected for further development based on these findings. nih.gov

Antioxidant Activity

A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their in vitro antioxidant activity. tsijournals.com The study screened sixteen compounds, with nine exhibiting good free radical scavenging activity when compared to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com The IC50 value, which represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%, was used to quantify activity. Unsubstituted imidazo[1,2-a]pyrazines showed moderate activity, while structural modifications led to derivatives with significantly improved antioxidant potential. tsijournals.com

Table 4: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound IC50 (μM) Activity Compared to Standard Reference
Ascorbic Acid (Standard) 5.84 - tsijournals.com
Compound 4a (unsubstituted) ~28.14 Moderate Activity tsijournals.com
Compound 6a (unsubstituted) ~22.43 Moderate Activity tsijournals.com
Compound 5d 8.54 Promising activity, comparable to standard. tsijournals.com tsijournals.com
Compound 5h Not specified, but promising Promising activity, comparable to standard. tsijournals.com tsijournals.com
Compound 6b Not specified, but promising Promising activity, comparable to standard. tsijournals.com tsijournals.com

Antidiabetic Activity

Research into related heterocyclic compounds has identified potential antidiabetic activity. nih.gov While specific studies on this compound for this activity are not detailed, derivatives of pyrimidine (B1678525), another six-membered ring with two nitrogen atoms (diazine), have been investigated. nih.gov These pyrimidine derivatives have been explored as potential dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing diabetes.

P2X7 Receptor Modulation

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery due to its role in inflammation and various neurological disorders. nih.gov Research into small molecule modulators has identified the imidazo[1,2-a]pyrazine scaffold as a promising starting point for the development of potent P2X7 receptor antagonists. google.com

Early investigations into this class of compounds were notably advanced by GlaxoSmithKline, who identified a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives as modulators of the P2X7 receptor. google.com These compounds were developed to be capable of antagonizing the effects of ATP at the P2X7 receptor, suggesting their potential therapeutic application in conditions such as inflammatory pain, neuropathic pain, visceral pain, rheumatoid arthritis, osteoarthritis, and neurodegenerative diseases. google.com The modulatory effects of these compounds can manifest as competitive antagonism, inverse agonism, or negative allosteric modulation of the P2X7 receptor's function. google.com

The core structure of these derivatives, the imidazo[1,2-a]pyrazine ring system, has been the subject of various structural modifications to explore and optimize their pharmacological activity. This heterocyclic system is a key component in a number of pharmacologically active molecules that exhibit a wide range of biological effects. nih.gov

Detailed structure-activity relationship (SAR) studies have been crucial in refining the potency and selectivity of these compounds. For instance, the substitution patterns at various positions of the imidazo[1,2-a]pyrazine core have been shown to significantly influence their antagonist activity at the P2X7 receptor. The exploration of different substituents allows for the fine-tuning of the molecule's properties to enhance its interaction with the receptor.

The following table presents data on specific this compound derivatives and their activity as P2X7 receptor antagonists, as detailed in patent literature.

Table 1: P2X7 Receptor Antagonist Activity of this compound Derivatives

Compound ID Structure hP2X7 IC50 (nM)
Example 48 3-(5-chloro-2-pyridinyl)-8-(cyclopropylmethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 16
Example 49 3-(5-chloro-2-pyridinyl)-8-(2-propen-1-yl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 15
Example 51 3-(5-chloro-2-pyridinyl)-8-ethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 22
Example 52 3-(5-chloro-2-pyridinyl)-8-methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 28
Example 53 3-(5-chloro-2-pyridinyl)-8-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 32
Example 54 3-(5-chloro-2-pyridinyl)-8-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 41
Example 55 3-(5-chloro-2-pyridinyl)-8-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 21
Example 56 3-(5-chloro-2-pyridinyl)-8-(2-pyrimidinylmethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 33
Example 57 8-benzyl-3-(5-chloro-2-pyridinyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-6-carbonitrile 21

Data sourced from patent WO2010125101A1

Applications in Advanced Materials and Biochemical Assays

Materials Science Applications

Molecules incorporating the imidazo[1,2-a]azine core are noted for their photophysical properties, which are foundational for applications in materials science. acs.org

Organic Semiconductors and Photovoltaic Devices

While there is no specific data for Imidazo[1,2-A]pyrazine-6-carbonitrile, related heterocyclic compounds are utilized in the development of organic semiconductors. nih.gov The electron-withdrawing nature of the pyrazine (B50134) ring and the cyano group suggests potential semiconductor properties, but experimental data on parameters like charge carrier mobility or performance in photovoltaic cells for this specific compound are not available.

Fluorescent Sensors and Organic Light Emitting Devices (OLEDs)

The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, is a well-known fluorophore used in the design of fluorescent probes. nih.govnih.gov These probes have been developed for detecting various analytes, including metal ions and biological thiols like cysteine. nih.govnih.gov The fluorescence mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which can be modulated by the presence of specific analytes.

Similarly, various heterocyclic systems are investigated for their use in OLEDs. jmaterenvironsci.com However, specific electroluminescence data, such as quantum efficiency, emission spectra, or device lifetime for OLEDs incorporating this compound, has not been reported in the surveyed literature.

Nonlinear Optical (NLO) Materials

Organic molecules with significant donor-π-acceptor character are often investigated for NLO properties. nih.gov The structure of this compound, featuring an electron-rich imidazo (B10784944) portion fused to an electron-deficient cyano-substituted pyrazine ring, suggests potential for NLO activity. However, no theoretical or experimental studies quantifying the hyperpolarizability (β) or other NLO coefficients for this compound were found.

Mechanochromic Properties

Mechanochromism, the change in color or luminescence upon application of mechanical force, has been observed in some complex derivatives of related imidazo[1,2-a]pyrimidines. This property is typically associated with changes in molecular packing and intermolecular interactions in the solid state. There is no available research indicating that this compound has been studied for or exhibits mechanochromic properties.

Biochemical Assays and Research Tools

The parent Imidazo[1,2-a]pyrazine (B1224502) is noted as a biochemical reagent for life science research. Derivatives of this scaffold have been synthesized and evaluated for various biological activities, including as enzyme inhibitors. nih.gov

Detection and Quantification of Biological Molecules

As mentioned, fluorescent probes based on the related imidazo[1,2-a]pyridine core have been successfully used for the detection and imaging of biological molecules like cysteine in living cells. nih.govnih.gov These sensors operate via specific chemical reactions between the probe and the analyte, leading to a measurable change in fluorescence. While this compound could theoretically be functionalized to act as a fluorescent probe, there are no published studies demonstrating its use for the detection or quantification of any specific biological molecules.

Due to the absence of specific research findings and experimental data for this compound in the requested application areas, it is not possible to provide a detailed, data-driven article as per the specified outline. The information available pertains to the broader class of related heterocyclic compounds, which indicates potential but does not provide the specific, factual basis required for a focused analysis of the target compound.

Luminescence Systems (e.g., Coelenterazine (B1669285) Analogs)

The imidazo[1,2-a]pyrazine core is a fundamental scaffold in the field of bioluminescence, serving as the light-emitting foundation for coelenterazine and its numerous synthetic analogs. researchgate.netrsc.org These compounds are the luciferins (substrates) for a variety of marine luciferases, such as those from Renilla, Gaussia, and Oplophorus, as well as the engineered NanoLuc luciferase. researchgate.net The strategic chemical modification of the imidazo[1,2-a]pyrazine ring system is a key area of research aimed at developing novel probes with enhanced and tailored luminescent properties for advanced biochemical assays and molecular imaging. rsc.orgmdpi.com

Alterations to the imidazo[1,2-a]pyrazine structure, particularly at the C-6 position, have been shown to significantly influence the characteristics of the emitted light. nih.gov The introduction of different functional groups at this position can modulate properties such as emission wavelength, quantum yield, and reaction kinetics. researchgate.netnih.gov For instance, replacing the hydroxyl group found at C-6 in native coelenterazine can lead to a neutral light-emitting species, which typically results in a significant blue-shift in the bioluminescence spectrum, with emission maxima often appearing between 380 and 420 nm. nih.gov

Research has demonstrated that a variety of substituents at the C-6 position of the imidazopyrazinone core can produce analogs with superior properties compared to native coelenterazine or commercially available analogs like DeepBlueC™. rsc.org These modifications are crucial for creating "glow" systems with extended light emission or for tuning the emission color, which is particularly valuable for developing multiplexed assays and for enhancing tissue penetration in in-vivo imaging by shifting light towards the red end of the spectrum. researchgate.netrsc.org

A study involving the synthesis of a series of new coelenterazine analogs with diverse substituents at the C-6 position revealed significant variations in their bioluminescent performance with Renilla luciferase. researchgate.net The findings from this research underscore the sensitivity of the bioluminescence output to the nature of the C-6 substituent. The data collected illustrates how different functional groups can alter the intensity and duration of the light signal, as well as the color of the emitted light. researchgate.net

For example, a C-6 modified analog, 6-FITC-CTZ, when paired with the luciferase RLuc8.6-535, exhibited a unique dual-peak emission spectrum with maxima at 400 nm and 522 nm. mdpi.com Another analog, 6-Nile-R-CTZ, demonstrated a significant red shift with an emission peak at 650 nm, a wavelength that falls within the "optical window" for improved tissue permeability. mdpi.com Further investigations into a "C-series" of analogs with bulky benzodioxan groups at the C-6 position have shown distinctive bioluminescent spectral signatures depending on the luciferase used, such as Renilla luciferase or NanoLuc. nih.gov Specifically, the analog designated as C6 produced emission peaks at 405 nm and 485 nm in a multiplex system. nih.gov

These findings highlight the this compound scaffold and its derivatives as a highly versatile platform for creating a wide array of bioluminescent probes. The ability to fine-tune their optical properties through targeted chemical synthesis allows for the development of sophisticated tools for sensitive and specific detection in a multitude of biochemical and cellular assays. rsc.org

Research Findings on C-6 Substituted Imidazo[1,2-a]pyrazine Analogs

The following table summarizes the bioluminescent properties of several C-6 substituted coelenterazine analogs when tested with Renilla luciferase, as reported in a study by Wu et al. (2017). The data includes the substituent at the C-6 position, the maximum emission wavelength (λmax), the relative bioluminescence intensity compared to native coelenterazine, and the signal half-life.

CompoundC-6 Substituentλmax (nm)Relative BL Intensity (%)Half-Life (s)
Coelenterazine p-hydroxyphenyl4751001.1
DeepBlueC™ Phenyl400120.9
B2 4-aminophenyl41010001.2
B3 4-hydroxymethylphenyl4102501.3
B5 2-thienyl420351.5
B8 4-methoxyphenyl4104501.2
B9 2-furanyl420401.4
B12 4-fluorophenyl405451.2

Advanced Analytical Techniques in Imidazo 1,2 a Pyrazine 6 Carbonitrile Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of Imidazo[1,2-A]pyrazine-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms within the fused ring system.

Detailed analysis of related imidazo[1,2-a]pyrazine (B1224502) structures allows for the prediction of the chemical shifts for this compound. chemimpex.com The proton (¹H) NMR spectrum is expected to show distinct signals for each of the aromatic protons on the heterocyclic core. Similarly, the carbon (¹³C) NMR spectrum will display unique resonances for each carbon atom, including the carbon of the nitrile group.

In studies of analogous imidazo[1,2-a]pyrimidine (B1208166) derivatives, aromatic proton signals were observed in the range of δ 5.00–9.41 ppm, while the carbon nuclei of the heteroaromatic rings were located at δ 94.6–162.2 ppm. chemcd.com For imidazo[1,2-a]pyrazine compounds specifically, techniques such as HETCOR (Heteronuclear Correlation) and COLOC (Correlation spectroscopy for long-range couplings) have been used to definitively assign chemical shifts. chemimpex.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 ~7.8 - 8.2 ~125 - 130
H-3 ~7.9 - 8.3 ~110 - 115
H-5 ~8.8 - 9.2 ~140 - 145
H-8 ~8.0 - 8.4 ~135 - 140
C-2 ~125 - 130
C-3 ~110 - 115
C-5 ~140 - 145
C-6 ~115 - 120
C-8 ~135 - 140
C-8a ~145 - 150

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most characteristic feature in its IR spectrum is the stretching vibration of the nitrile (-C≡N) group. For structurally similar 4-(aryl)-benzo nih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, this absorption band is observed in the region of ν 2227–2230 cm⁻¹. chemcd.com Therefore, a strong absorption band in this region is a key indicator of the presence of the carbonitrile functionality in the target molecule.

Other expected absorptions would include those for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and C=N and C=C stretching vibrations within the fused aromatic rings (typically in the 1400-1650 cm⁻¹ region).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Nitrile (C≡N) Stretching ~2230

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₄N₄), the calculated molecular weight is approximately 144.14 g/mol . cymitquimica.com

In techniques like Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS(ESI)), the compound is expected to show a prominent molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 145.15. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. For instance, various imidazo[1,2-a]pyrazine derivatives have been successfully characterized by ESI-MS and HRMS, confirming their molecular formulas.

X-ray Crystallography and Single-Crystal X-ray Diffraction

X-ray crystallography, specifically single-crystal X-ray diffraction, provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the closely related 4-(aryl)benzo nih.govimidazo[1,2-a]pyrimidine-3-carbonitriles has been determined, confirming their molecular geometry, publicly available single-crystal X-ray diffraction data for this compound could not be located in the searched literature. nih.gov

Should a suitable single crystal of this compound be grown, this technique would offer an unambiguous confirmation of its structure and provide insights into its solid-state packing and intermolecular interactions.

Chromatographic Methods (TLC, HPLC)

Chromatographic methods are essential for monitoring reaction progress, isolating products, and assessing the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov For a compound like this compound, silica (B1680970) gel plates would typically be used as the stationary phase, with a mixture of organic solvents such as ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. The position of the compound spot, represented by its retention factor (Rf) value, helps in tracking the reaction and guiding purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the final compound. For related imidazo[1,2-a]pyridine (B132010) derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. ucl.ac.uk A typical setup would involve a C18 column with a gradient or isocratic elution using a mobile phase composed of acetonitrile (B52724) and water. The purity of the compound is determined by the area of its peak in the chromatogram relative to any impurity peaks.

Fluorescence Spectroscopy for Photophysical Property Analysis

The imidazo[1,2-a]pyrazine core is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. chemcd.com The introduction of a carbonitrile group, which is an electron-withdrawing group, can further modulate these properties.

Fluorescence Spectroscopy: This technique is used to measure the fluorescence properties of a compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. For related 4-(aryl)-benzo nih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, fluorescence studies have revealed positive emission solvatochromism and large Stokes shifts (the difference between the maximum absorption and emission wavelengths), ranging from 120 to 180 nm. chemcd.com It is anticipated that this compound would also be fluorescent, and its photophysical characteristics would be analyzed to understand its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-(aryl)-benzo nih.govimidazo[1,2-a]pyrimidine-3-carbonitriles
Ethyl acetate
Hexane

Conclusion and Future Directions in Imidazo 1,2 a Pyrazine 6 Carbonitrile Research

Summary of Key Research Findings and Emerging Trends

Research into the imidazo[1,2-a]pyrazine (B1224502) scaffold, including derivatives at the 6-position, has yielded significant findings. A primary trend is the continuous design and synthesis of novel derivatives to enhance specific pharmacological activities. rsc.org Studies have demonstrated that substitutions on the imidazo[1,2-a]pyrazine framework can lead to potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. dergipark.org.trnih.gov

An emerging trend is the development of these compounds as highly specific inhibitors targeting key biological molecules. For instance, different derivatives have been identified as potent reversible inhibitors of the gastric H+/K+-ATPase, PI3K/mTOR dual inhibitors for cancer therapy, and selective negative modulators of AMPA receptors (AMPARs) associated with the TARP γ-8 protein for potential neurological applications. nih.govacs.orgnih.gov Furthermore, the strategy of creating targeted covalent inhibitors (TCIs) using the related imidazo[1,2-a]pyridine (B132010) scaffold highlights a sophisticated approach to drug design that could be applied to imidazo[1,2-a]pyrazine systems. rsc.org Research also indicates the potential for some derivatives to act as inhibitors of SARS-CoV-2 cell entry by targeting key proteins. nih.gov

The photophysical properties of these compounds are also gaining attention, with some derivatives exhibiting fluorescence, suggesting applications beyond pharmacology. rsc.org

Challenges and Opportunities in Imidazo[1,2-A]pyrazine-6-carbonitrile Research

Despite promising in vitro results, a significant challenge in the development of imidazo[1,2-a]pyrazine-based therapeutic agents is translating these findings into in vivo efficacy. Researchers have encountered issues such as high in vivo clearance and the need for improved pharmacokinetic profiles. nih.gov For example, one brain-penetrant compound showed higher than expected clearance in rat models, which was attributed to species-specific metabolism. nih.gov Overcoming these metabolic and bioavailability hurdles is a key challenge for future research.

These challenges present numerous opportunities. There is a vast, underexplored chemical space for new derivatives of the imidazo[1,2-a]pyrazine scaffold. The "-6-carbonitrile" moiety itself offers a versatile chemical handle for further functionalization. Opportunities abound for:

Scaffold Hopping and Diversification: Systematically modifying the core structure and its substituents to improve potency, selectivity, and drug-like properties. rsc.orgnih.gov

Green Synthesis: Developing more efficient, cost-effective, and environmentally friendly synthetic methods, such as one-pot, multi-component reactions, is a continuous goal. dergipark.org.trrsc.orgrsc.org

Target Deconvolution: For compounds identified through phenotypic screening, identifying the precise molecular target or mechanism of action remains a critical and challenging step.

Potential for Novel Therapeutic and Material Applications

The potential applications for this compound and its analogs are extensive, primarily within the therapeutic arena. The established antiproliferative activity of the scaffold against various cancer cell lines, including melanoma and colon cancer, positions it as a strong candidate for the development of new oncology drugs. acs.orgrsc.orgnih.gov The design of derivatives as dual or covalent inhibitors represents a sophisticated strategy to tackle drug resistance in cancer. acs.orgrsc.org

Beyond cancer, the scaffold shows significant promise in other therapeutic areas:

Infectious Diseases: Derivatives of the related imidazo[1,2-a]pyridine scaffold are being actively investigated as potent agents against Mycobacterium tuberculosis, including multi-drug-resistant strains, by targeting pathways like energy generation. nih.gov This suggests a valuable avenue of exploration for imidazo[1,2-a]pyrazine analogs.

Inflammatory Conditions: The ability of these compounds to modulate key inflammatory pathways, such as STAT3/NF-κB, opens the door for new anti-inflammatory drugs. nih.gov

Channelopathies and Neurological Disorders: The discovery of derivatives that selectively modulate AMPA receptors indicates a potential for treating conditions involving neuronal hyperexcitability. nih.gov

In material science, the fluorescent properties observed in some imidazo[1,2-a]pyrazine derivatives could be harnessed for applications in bio-imaging, chemical sensors, or as organic light-emitting diode (OLED) materials. rsc.org

Table 1: Investigated Therapeutic Targets for the Imidazo[1,2-a]pyrazine Scaffold

Therapeutic AreaTarget / MechanismExample Scaffold/DerivativeReference(s)
Oncology PI3K/mTOR Dual InhibitionImidazo[1,2-a]pyridine derivative acs.org
Antiproliferative (Melanoma)Diarylurea imidazo[1,2-a]pyrazine nih.gov
Covalent KRAS G12C InhibitionImidazo[1,2-a]pyridine derivative rsc.org
Gastroenterology Gastric H+/K+-ATPase Inhibition6-substituted imidazo[1,2-a]pyrazines nih.gov
Neurology TARP γ-8 Selective AMPAR ModulationImidazo[1,2-a]pyrazine derivative nih.gov
Inflammatory Disease STAT3/NF-κB/iNOS/COX-2 PathwayImidazo[1,2-a]pyridine derivative nih.gov
Infectious Disease QcrB (Energy Metabolism)Imidazo[1,2-a]pyridine amide nih.gov
Virology SARS-CoV-2 Spike Protein / hACE2Imidazo[1,2-a]pyrimidine (B1208166) derivative nih.gov

Interdisciplinary Research Needs and Collaborations

Advancing the field of this compound research necessitates a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery and material science demands expertise from multiple fields.

Chemistry and Biology: Organic and medicinal chemists are essential for designing and synthesizing novel compounds. rsc.org Close collaboration with biochemists and pharmacologists is crucial for in vitro and in vivo screening, mechanism of action studies, and understanding structure-activity relationships (SAR). nih.gov

Computational Science: The integration of computational chemistry, including molecular docking and DFT calculations, is vital for rational drug design, predicting binding affinities, and understanding molecular interactions before undertaking laborious synthesis. nih.gov

Pharmacokinetics and Toxicology: Collaboration with experts in drug metabolism and pharmacokinetics (DMPK) is required early in the development process to address challenges like high clearance and to optimize for favorable in vivo properties. nih.govacs.org

Material Science and Physics: To explore non-medical applications, collaboration with material scientists is needed to characterize and optimize the photophysical properties of fluorescent derivatives for use in imaging and electronic devices. rsc.org

Future breakthroughs will likely emerge from research environments where these disciplines are seamlessly integrated, allowing for a rapid cycle of design, synthesis, testing, and optimization.

Q & A

Q. What are the most reliable synthetic routes for preparing Imidazo[1,2-a]pyrazine-6-carbonitrile?

Methodological Answer: Two primary routes are documented:

  • Route 1 (Intermediate Halogenation): Start with intermediates of Formula (2) (e.g., halogenated precursors). Treat with ammonia or aqueous ammonia in inert solvents (e.g., alkyl alcohols) at −20°C to 100°C to yield the target compound .
  • Route 2 (Cyclization via N-Propargylamines): Use Sandmeyer reactions on N-propargylaminopyridines to form the imidazo[1,2-a]pyrazine core. This method emphasizes regioselectivity and avoids harsh conditions . Key Consideration: Route 1 offers scalability, while Route 2 is preferable for functional group tolerance.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^13C NMR to confirm substituent positions. For example, aromatic protons in derivatives like 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine show distinct deshielding (~δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ions (e.g., [M+H]+^+) with <5 ppm error. Derivatives in exhibit experimental vs. calculated mass matches within 0.002 Da .
  • Melting Point Analysis: Assess purity; impurities broaden ranges (e.g., 154–156°C for compound 10j vs. 210–213°C for 10i) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yields?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables like temperature (−80°C to 250°C), solvent polarity, and ammonia concentration. identifies −20°C to 100°C as optimal for halogen displacement .
  • In Situ Monitoring: Employ techniques like FTIR or HPLC to track intermediates (e.g., Formula 7 → 8 conversion in Scheme 1). This resolves side reactions, such as over-alkylation .
  • AI-Driven Optimization: Integrate computational reaction path searches (e.g., ICReDD’s quantum chemical methods) to predict optimal conditions and reduce trial-and-error .

Q. How should researchers address contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis: For example, conflicting 1H^1H NMR shifts in nitrophenyl vs. aminophenyl derivatives ( ) arise from electron-withdrawing/donating effects. Use substituent-specific correlation charts to resolve ambiguities .
  • Theoretical Calculations: Apply density functional theory (DFT) to simulate NMR spectra. Compare experimental vs. computed shifts (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound as a CRF receptor antagonist?

Methodological Answer:

  • Substituent Screening: Test analogs with varying R groups (Table A in ). For instance, C1–C4 alkyl chains or aryl groups impact binding affinity to CRF receptors .
  • In Silico Docking: Use software like AutoDock to model interactions between the nitrile group and receptor active sites. Prioritize derivatives with predicted ΔG < −8 kcal/mol .
  • In Vivo/In Vitro Correlation: Validate computational predictions using radioligand binding assays (e.g., IC50IC_{50} values for neurological targets) .

Q. How can computational methods enhance the design of novel this compound derivatives?

Methodological Answer:

  • Reaction Mechanism Modeling: Simulate pathways (e.g., Wittig or Tebbe reactions in Scheme 3) using COMSOL Multiphysics to predict regioselectivity and byproducts .
  • Machine Learning (ML): Train models on datasets from to predict physicochemical properties (e.g., solubility, logP) based on substituent patterns .

Troubleshooting & Validation

Q. How to resolve low yields in the alkylation step of this compound synthesis?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to detect undesired products (e.g., N-alkylation instead of C-alkylation). Adjust base strength (e.g., K2 _2CO3_3 vs. NaH) to favor C-site reactivity .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or toluene to reduce nucleophilic competition .

Q. What validation steps ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) like particle size .
  • Batch Consistency Testing: Compare 1H^1H NMR and HRMS data across batches (≥3 replicates) to confirm fidelity to published protocols .

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